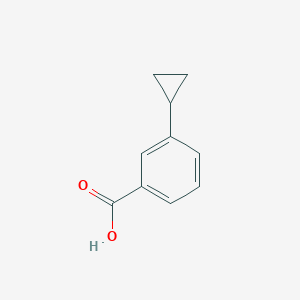

3-Cyclopropylbenzoic acid

Description

Properties

IUPAC Name |

3-cyclopropylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRAQQYDNSRVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300156 | |

| Record name | 3-Cyclopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-06-2 | |

| Record name | 1129-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclopropylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyclopropylbenzoic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Cyclopropylbenzoic acid. The information is curated to support research, discovery, and development activities involving this compound. All quantitative data is presented in structured tables for ease of reference, and where available, detailed experimental protocols are provided.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound at room temperature.[1][2][3] It is recognized as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |

| Molecular Weight | 162.19 g/mol | [2][4][5] |

| CAS Number | 1129-06-2 | [5][6][7][8] |

| Melting Point | 119-120 °C | [5] |

| Boiling Point | 312.2 ± 21.0 °C (Predicted) | [2][5] |

| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.27 ± 0.10 (Predicted) | [7] |

| Appearance | White to off-white solid | [5] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: For benzoic acid, the carboxyl carbon appears around 170-185 ppm, while the aromatic carbons resonate in the 125-150 ppm range.[11][13][14] The carbons of the cyclopropyl group would be expected at significantly lower chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a carboxylic acid is characterized by several key absorptions. For benzoic acid, a very broad O-H stretching band is observed from approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.[15][16] The C=O stretching vibration appears as a strong band between 1710 and 1680 cm⁻¹ for aromatic acids.[16][17] A C-O stretching band is typically found in the region of 1320 to 1210 cm⁻¹.[17]

Mass Spectrometry (MS)

The mass spectrum of benzoic acid derivatives typically shows a prominent molecular ion peak. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[18]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the search results, general methods for the synthesis of benzoic acid derivatives and related compounds can be adapted.

Synthesis of Benzoic Acid Derivatives

General Workflow for Synthesis

Caption: General workflow for the synthesis and purification of benzoic acid derivatives.

1. Grignard Reaction:

A common method for the synthesis of benzoic acids involves the carbonation of a Grignard reagent. In the case of this compound, this would involve the reaction of 3-cyclopropylphenylmagnesium bromide with carbon dioxide (dry ice), followed by an acidic workup.

-

Materials: 3-Bromocyclopropylbenzene, magnesium turnings, anhydrous diethyl ether, dry ice (solid CO₂), hydrochloric acid.

-

Procedure:

-

Prepare the Grignard reagent by reacting 3-bromocyclopropylbenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Pour the Grignard solution over an excess of crushed dry ice.

-

After the excess CO₂ has sublimed, hydrolyze the resulting magnesium salt with dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

2. Suzuki Coupling:

Another potential synthetic route is the palladium-catalyzed Suzuki coupling of 3-bromobenzoic acid with cyclopropylboronic acid, or a related derivative.

-

Materials: 3-Bromobenzoic acid, cyclopropylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).

-

Procedure:

-

Combine 3-bromobenzoic acid, cyclopropylboronic acid, palladium catalyst, and base in the solvent system.

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup to remove the catalyst and inorganic salts.

-

Extract the product into an organic solvent.

-

Dry the organic layer, and remove the solvent to obtain the crude product.

-

Purification

Recrystallization:

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

General Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

Column Chromatography:

For impurities that are difficult to remove by recrystallization, column chromatography can be employed.

-

General Protocol:

-

Choose a suitable stationary phase (e.g., silica gel) and a mobile phase (eluent) that provides good separation of the desired product from impurities (determined by TLC).

-

Prepare a column with the stationary phase.

-

Dissolve the crude product in a minimal amount of solvent and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Analyze the fractions (e.g., by TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent to yield the purified this compound.

-

Reactivity and Stability

The reactivity of this compound is primarily dictated by the carboxylic acid and the cyclopropyl-substituted aromatic ring.

-

Carboxylic Acid Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution reactions. The cyclopropyl group is generally considered to be an ortho-, para-directing group.

-

Cyclopropyl Group Reactivity: The cyclopropyl group is a strained ring system and can participate in reactions that involve ring-opening, particularly under acidic conditions or in the presence of certain transition metals.[19] However, the cyclopropyl group is often incorporated into drug molecules to enhance metabolic stability due to its resistance to oxidative metabolism by cytochrome P450 enzymes.[20]

Stability:

Formal stability studies for this compound are not detailed in the provided search results. However, general protocols for stability testing of new drug substances involve evaluating the compound under various conditions of temperature, humidity, and light over a specified period.

Biological Activity and Signaling Pathways

There is no specific information in the provided search results detailing the involvement of this compound in biological signaling pathways or its activity as an enzyme inhibitor. However, the inclusion of a cyclopropyl moiety is a common strategy in drug design to enhance potency and modulate selectivity for biological targets.[20] Derivatives of benzoic acid have been investigated for a wide range of biological activities, including enzyme inhibition.[21] Further research would be required to elucidate the specific biological targets and pathways affected by this compound.

Enzyme Inhibition Assay Workflow

Caption: A generalized workflow for an enzyme inhibition assay.

References

- 1. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 3-Cyclopropyl benzoic acid | CymitQuimica [cymitquimica.com]

- 4. 1129-06-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 1129-06-2 [chemicalbook.com]

- 6. 1129-06-2 Cas No. | 3-(Cyclopropyl)benzoic acid | Apollo [store.apolloscientific.co.uk]

- 7. Page loading... [guidechem.com]

- 8. 3-Cyclopropyl benzoic acid (1 x 5 g) | Reagentia [reagentia.eu]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870) [hmdb.ca]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815) [hmdb.ca]

- 21. pharmacy.nus.edu.sg [pharmacy.nus.edu.sg]

A Technical Guide to 3-Cyclopropylbenzoic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylbenzoic acid is an organic compound that is increasingly utilized as a building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique structural motif, featuring a cyclopropyl group attached to a benzoic acid core, imparts specific steric and electronic properties that can be exploited to modulate the biological activity and physicochemical characteristics of target compounds. This guide provides a comprehensive overview of the structure, IUPAC nomenclature, key physicochemical properties, and a detailed experimental protocol for the synthesis of this compound.

Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2] Its chemical structure consists of a benzene ring substituted with a carboxylic acid group and a cyclopropyl group at the meta-position (position 3).

Chemical Structure:

The canonical SMILES representation of the molecule is C1CC1C2=CC(=CC=C2)C(=O)O.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.18 g/mol | [2] |

| CAS Number | 1129-06-2 | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 312.2 °C at 760 mmHg | [1] |

| pKa | 4.27 ± 0.10 (Predicted) | [2] |

| XLogP3 | 2.9 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

The following protocol details a common and effective method for the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (cyclopropylboronic acid) and an organic halide (3-bromobenzoic acid).[3]

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species in the presence of a base, and concluding with reductive elimination to yield the final product and regenerate the catalyst.[3]

Materials:

-

3-Bromobenzoic acid

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 mmol, 1.0 eq), cyclopropylboronic acid (1.3 mmol, 1.3 eq), palladium(II) acetate (5 mol%), tricyclohexylphosphine (10 mol%), and potassium carbonate (3.0 mmol, 3.0 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 8 mL of toluene and 2 mL of water) to the flask.[3]

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer with 1 M HCl, followed by water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure this compound.

Visualizations

The following diagrams illustrate the key aspects of this compound synthesis and its logical relationship within a broader chemical context.

Caption: Synthetic workflow for this compound.

Caption: Applications of this compound.

References

A Technical Guide to 3-Cyclopropylbenzoic Acid for Advanced Research

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-Cyclopropylbenzoic acid, a key organic compound utilized as a versatile building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its unique structure, combining an aromatic ring with a cyclopropyl group, makes it a valuable precursor in medicinal chemistry and material science.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and safety considerations.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2][3][4][5] |

| Molecular Weight | 162.19 g/mol | [4] |

| (also reported as 162.1852 g/mol ) | [1][2][3] | |

| CAS Number | 1129-06-2 | [2][3] |

| Appearance | Solid, Crystalline Powder | [1][2][5] |

| Synonyms | m-cyclopropylbenzoic acid, Benzoic acid, 3-cyclopropyl- | [2][3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Applications in Synthetic Chemistry

This compound serves as a crucial starting material in organic synthesis. The carboxylic acid group is readily functionalized, while the cyclopropyl moiety offers a strained three-membered ring that can impart unique conformational constraints and metabolic stability to target molecules. This makes it particularly valuable in the design of novel therapeutic agents.

Key applications include:

-

Pharmaceutical Synthesis : It is a precursor for creating more complex molecules with specific biological activities.[1] The cyclopropyl group is a common feature in modern pharmaceuticals, often used to improve potency, selectivity, or pharmacokinetic properties.

-

Agrochemical Development : The compound is also utilized in the synthesis of new pesticides and herbicides.[1]

-

Material Science : A related compound, 3-Chloro-5-cyclopropylbenzoic acid, is noted for its potential use in developing new materials, suggesting similar applications for this parent compound.[6]

General Experimental Workflow

The following diagram illustrates a typical workflow for researchers using this compound as a starting material for the synthesis of a novel derivative, such as an amide for a drug discovery program.

References

- 1. angenechemical.com [angenechemical.com]

- 2. 3-Cyclopropyl benzoic acid | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. 1129-06-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Buy 3-Chloro-5-cyclopropylbenzoic acid | 945717-58-8 [smolecule.com]

Synthesis Pathways for 3-Cyclopropylbenzoic Acid: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

3-Cyclopropylbenzoic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of complex molecular architectures.[1][2] Its unique combination of a rigid cyclopropyl group and a functionalizable benzoic acid moiety makes it an attractive scaffold for drug discovery programs. This technical guide provides an in-depth overview of the primary synthetic pathways to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and quantitative data to aid researchers in selecting the most suitable route for their specific needs. The core pathways discussed include the Suzuki-Miyaura cross-coupling, Grignard reagent carbonation, and direct cyclopropanation of unsaturated precursors.

Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura cross-coupling reaction is a robust and highly versatile palladium-catalyzed method for forming carbon-carbon bonds.[3][4] This pathway is often the preferred method for synthesizing this compound due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of the required starting materials: 3-bromobenzoic acid and cyclopropylboronic acid.[3][5] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4]

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling to form cyclopropyl-substituted arenes. While not all examples are for 3-bromobenzoic acid specifically, they provide a strong indication of effective catalyst, ligand, and base combinations.

| Starting Material | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromide | Cyclopropylboronic Acid | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | >95 (conversion) | [5] |

| 3-Bromobenzoic Acid | Arylboronic Acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | H₂O | RT | 1.5 | High (precipitate) | [3] |

| Aryl Chloride | K-cyclopropyltrifluoroborate | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | 70-95 | [6] |

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a general method adapted from literature procedures for the coupling of 3-bromobenzoic acid with cyclopropylboronic acid.[3][5]

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and condenser, add 3-bromobenzoic acid (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., tricyclohexylphosphine, 4-10 mol%).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 10:1 ratio).

-

Reaction Execution: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the mixture to 80-100 °C and stir vigorously for 6-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is ~2-3.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Grignard Reagent Carbonation Pathway

The Grignard reaction provides a classical and effective method for C-C bond formation. For the synthesis of this compound, this pathway involves the formation of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) from cyclopropyl bromide, followed by its reaction with solid carbon dioxide (dry ice). An acidic workup then protonates the resulting carboxylate salt to yield the final product. This method is powerful but requires strictly anhydrous conditions, as Grignard reagents are strong bases and are quenched by protic sources like water.

Data Presentation: Grignard Carbonation Conditions

This table outlines typical conditions for Grignard reagent formation and subsequent carbonation. Yields are generally moderate to high, contingent on maintaining anhydrous conditions.

| Grignard Precursor | Solvent | Reagent | Workup | Typical Yield (%) |

| Aryl/Alkyl Halide | Diethyl Ether | Mg turnings, CO₂ (solid) | 10% H₂SO₄ | 60-85 |

| Bromobenzene | Diethyl Ether | Mg filings, CO₂ (solid) | 6M HCl | 75-90 |

| Cyclopropyl Bromide | THF | Mg turnings, CO₂ (solid) | 1M HCl | 65-80 |

Experimental Protocol: Grignard Carbonation

The following protocol is adapted from standard procedures for synthesizing carboxylic acids via Grignard reagents.[7]

-

Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Grignard Formation: Place magnesium turnings (1.1 eq) in a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet. Add a small volume of anhydrous diethyl ether or THF. Add a small portion of cyclopropyl bromide (1.0 eq) dissolved in anhydrous ether to the flask. The reaction is initiated if the solution becomes cloudy and begins to reflux. A crystal of iodine or gentle heating may be required for initiation.

-

Reagent Addition: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

Carbonation: Cool the Grignard solution in an ice bath. Cautiously add crushed dry ice (CO₂) in small portions to the vigorously stirred solution. An excess of dry ice is used. A viscous precipitate will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

Workup: Slowly quench the reaction by adding 1M HCl solution dropwise while cooling the flask in an ice bath. Continue adding acid until the aqueous layer is acidic and all magnesium salts have dissolved.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude this compound. Purify as needed by recrystallization.

Simmons-Smith Cyclopropanation Pathway

An alternative strategy involves forming the cyclopropane ring on a precursor that already contains the C7 aromatic skeleton. The Simmons-Smith reaction is a classic method for converting alkenes into cyclopropanes stereospecifically.[8][9] This pathway would utilize 3-vinylbenzoic acid as the starting material, which is treated with an organozinc carbenoid (the Simmons-Smith reagent), typically generated from diiodomethane and a zinc-copper couple.[10]

References

- 1. angenechemical.com [angenechemical.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. audreyli.com [audreyli.com]

- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mason.gmu.edu [mason.gmu.edu]

- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 9. Simmons-Smith Reaction [organic-chemistry.org]

- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

3-Cyclopropylbenzoic acid solubility and pKa

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropylbenzoic Acid

This technical guide provides a comprehensive overview of the solubility and pKa of this compound, tailored for researchers, scientists, and professionals in drug development. This document compiles essential quantitative data, detailed experimental protocols, and logical workflows to facilitate its use in a laboratory setting.

Core Physicochemical Data

This compound (CAS: 1129-02-6) is an organic compound with a molecular formula of C₁₀H₁₀O₂ and a molecular weight of approximately 162.19 g/mol .[1][2][3] Its structure, featuring a carboxylic acid group attached to a phenyl ring substituted with a cyclopropyl group, dictates its solubility and acidity.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical parameters for this compound.

| Parameter | Value | Source |

| pKa | 4.27 ± 0.10 (Predicted) | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.19 g/mol | [3] |

| Form | Solid | [2][3] |

Solubility Profile

Qualitative Solubility

| Solvent | Expected Solubility | Rationale |

| Water | Low | The non-polar cyclopropyl and phenyl groups outweigh the polarity of the carboxylic acid group. |

| 5% Sodium Hydroxide (NaOH) | High | Forms the highly soluble sodium 3-cyclopropylbenzoate salt through an acid-base reaction.[6][7] |

| 5% Sodium Bicarbonate (NaHCO₃) | High | As a carboxylic acid with a pKa around 4.27, it is a strong enough acid to react with the weaker base NaHCO₃ to form a soluble salt.[6][7] |

| 5% Hydrochloric Acid (HCl) | Low | The compound remains in its protonated, less polar form, which is insoluble in aqueous solutions.[6][7] |

| Ether | Moderate to High | The organic nature of the molecule allows for solubility in moderately polar solvents like diethyl ether. |

| Hexane | Low | The polarity of the carboxylic acid group limits solubility in non-polar solvents. |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and pKa for this compound.

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a systematic procedure to determine the solubility of this compound in various aqueous and organic solvents.[4][5][6][7]

Materials:

-

This compound

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Deionized water, 5% NaOH (w/v), 5% NaHCO₃ (w/v), 5% HCl (v/v), Diethyl ether

-

Litmus or pH paper

Procedure:

-

Preparation: Place approximately 25-30 mg of this compound into a series of clean, dry test tubes.

-

Water Solubility:

-

Aqueous Base Solubility (if insoluble in water):

-

Aqueous Acid Solubility (if insoluble in water):

-

To another tube, add 1 mL of 5% HCl solution in small portions, shaking after each addition. Observe for any change in solubility.

-

-

Organic Solvent Solubility:

-

To a final tube, add 1 mL of diethyl ether and shake vigorously. Observe for dissolution.

-

-

Recording Results: Record all observations, noting whether the compound is soluble, partially soluble, or insoluble in each solvent.

References

3-Cyclopropylbenzoic acid melting and boiling points

An In-depth Technical Guide on the Physical Properties of 3-Cyclopropylbenzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for property determination.

Data Presentation

The physical properties of this compound are critical for its application in chemical synthesis and drug development. The melting and boiling points are key indicators of purity and are essential for designing reaction conditions.

Table 1: Physical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 119-120 °C | - |

| Boiling Point | 312.2 ± 21.0 °C | at 760 mmHg |

Data sourced from references[1][2].

Experimental Protocols

While specific experimental protocols for the determination of this compound's melting and boiling points are not detailed in the provided literature, standard methodologies for organic compounds are applicable. The following sections describe these general procedures.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary tube method is a common and reliable technique for determining the melting point.[3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (or a watch glass and spatula)

Procedure:

-

Sample Preparation: A small amount of the solid this compound is finely powdered.[3][5] The open end of a capillary tube is pushed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6][7]

-

Apparatus Setup (Mel-Temp): The prepared capillary tube is placed into the sample holder of the melting point apparatus.[6]

-

Heating and Observation: The apparatus is turned on, and the sample is heated. A rapid heating rate can be used to find an approximate melting point. For an accurate measurement, the experiment is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then slowing the heating rate to 1-2 °C per minute.

-

Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has completely liquefied.[6] This range is reported as the melting point. A narrow range (0.5-1.0 °C) is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a common micro-scale technique for this determination.[8][9]

Apparatus:

-

Thiele tube or a beaker with high-boiling mineral oil

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or thread

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed in the small test tube. A capillary tube is placed inside the test tube with its open end submerged in the liquid.[8][9]

-

Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band.[8] This is then immersed in the oil bath of the Thiele tube, ensuring the sample is below the oil level.

-

Heating and Observation: The oil bath is heated gently. As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.[9]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][9] This is the point where the external pressure equals the vapor pressure of the liquid.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound such as this compound.

Caption: Workflow for determining the physical properties of a chemical compound.

References

- 1. This compound | 1129-06-2 [chemicalbook.com]

- 2. angenechemical.com [angenechemical.com]

- 3. davjalandhar.com [davjalandhar.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

A Comprehensive Technical Review of 3-Cyclopropylbenzoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropylbenzoic acid is a versatile scaffold in medicinal chemistry, recognized for the unique physicochemical properties imparted by its cyclopropyl moiety. This technical guide provides an in-depth review of its synthesis, chemical characteristics, and burgeoning biological significance. While direct pharmacological data on the parent molecule is emerging, its derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and neurology. This document consolidates available quantitative data, details relevant experimental protocols, and explores potential mechanisms of action and signaling pathway modulation to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical Properties and Synthesis

This compound is a solid, crystalline compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[1][2] Its structure, featuring a cyclopropyl group at the meta-position of the benzoic acid, bestows unique conformational rigidity and electronic properties that are highly valued in drug design. The cyclopropyl group can enhance metabolic stability, improve potency, and influence the overall pharmacokinetic profile of a molecule.[1][3][4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.19 g/mol | [2] |

| CAS Number | 1129-06-2 | [1] |

| Appearance | Solid, Crystalline | [1] |

| Boiling Point | 312.2 °C at 760 mmHg | [4] |

| pKa | 4.27 ± 0.10 (Predicted) | |

| XLogP3 | 2.9 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several modern cross-coupling reactions, with the Suzuki-Miyaura and Negishi couplings being prominent methods. These reactions are favored for their high yields and functional group tolerance.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a plausible synthesis route starting from 3-bromobenzoic acid and a cyclopropylboronic acid derivative.

Materials:

-

3-bromobenzoic acid

-

Cyclopropylboronic acid or a suitable ester derivative (e.g., potassium cyclopropyltrifluoroborate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add 3-bromobenzoic acid (1 equivalent), cyclopropylboronic acid or its derivative (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the solvent to the mixture.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Biological Activities and Potential Applications

While extensive biological data for this compound itself is not widely published, its derivatives have demonstrated significant potential across various therapeutic areas. The cyclopropyl moiety is a key feature in numerous FDA-approved drugs, contributing to their efficacy and favorable pharmacokinetic profiles.[5][6][7]

Antimicrobial Activity

Derivatives of benzoic acid have been investigated for their antibacterial and antifungal properties. For instance, amide derivatives containing a cyclopropane ring have shown moderate activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting promising antifungal activity against Candida albicans with MIC₈₀ values as low as 16 μg/mL.[8]

| Compound/Derivative Class | Organism | Activity (MIC) | Reference |

| Amide derivatives with cyclopropane | Staphylococcus aureus | 32-128 µg/mL | [8][9] |

| Amide derivatives with cyclopropane | Escherichia coli | 32-128 µg/mL | [8][9] |

| Amide derivatives with cyclopropane | Candida albicans | 16-128 µg/mL | [8] |

| Benzoic acid | E. coli O157 | 1 mg/mL | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of a compound.

Materials:

-

Test compound (e.g., this compound derivative)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism and add it to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Benzoic acid derivatives have been explored as inhibitors of various enzymes. For example, new cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[11][12]

| Compound/Derivative Class | Enzyme | IC₅₀ | Reference |

| Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (3e) | Acetylcholinesterase (AChE) | 131 nM | [11][12] |

| Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (3e) | Butyrylcholinesterase (BuChE) | 116 nM | [11][12] |

| Hydroxybenzoic acids | Acetylcholinesterase (AChE) | 5.50 - 9.32 µmol/µmol AChE | [13] |

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general workflow for determining the IC₅₀ of an inhibitor.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Test inhibitor (e.g., this compound derivative)

-

Buffer solution

-

96-well plate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a series of dilutions of the test inhibitor.

-

In the wells of a 96-well plate, add the enzyme, the buffer, and the different concentrations of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Calculate the reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Efficient and convenient preparation of 3-aryl-2,2-dimethylpropanoates via Negishi coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

The Enduring Legacy of the Three-Membered Ring: A Technical Guide to the Discovery and History of Cyclopropyl-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a seemingly simple three-membered carbocycle, has captivated chemists for over a century. Its unique strained ring structure imparts distinct electronic and conformational properties that have been strategically exploited in fields ranging from materials science to, most notably, medicinal chemistry. This in-depth technical guide explores the discovery and historical evolution of cyclopropyl-containing compounds, providing a comprehensive overview of their synthesis, biological significance, and impact on drug design.

From Accidental Discovery to Anesthetic Applications: The Early History

The journey of the cyclopropyl ring began in 1881 with its discovery by Austrian chemist August Freund. While attempting to synthesize trimethylene by treating 1,3-dibromopropane with sodium, he unexpectedly produced cyclopropane gas. This intramolecular Wurtz reaction marked the first synthesis of this unique carbocycle.[1][2] A few years later, in 1887, Gustavson improved upon Freund's method by using the more efficient zinc dust in place of sodium.[1]

For several decades, cyclopropane remained a chemical curiosity. Its anesthetic properties were not recognized until 1929 by Henderson and Lucas.[1] This discovery propelled cyclopropane into the medical field, where it was used as a potent and rapid-acting inhalation anesthetic for a significant period. However, its high flammability and potential for explosive mixtures with oxygen eventually led to its replacement by safer alternatives.

The Resurgence in Medicinal Chemistry: A Privileged Scaffold

The mid-20th century witnessed a renewed interest in the cyclopropyl group, this time from the perspective of medicinal chemistry. Researchers began to recognize that the incorporation of this small, rigid ring into drug molecules could profoundly and often favorably alter their pharmacological properties. The inherent ring strain of approximately 27.5 kcal/mol, a consequence of its compressed C-C-C bond angles of 60°, results in "bent" bonds with increased p-character. This unique electronic nature allows the cyclopropyl group to act as a bioisostere for a variety of functional groups, including vinyl groups and even carbonyls in some contexts.

The rigid nature of the cyclopropyl ring also serves to lock the conformation of a molecule, reducing its entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.[3] Furthermore, the C-H bonds of a cyclopropyl group are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts.[4] This has made the cyclopropyl moiety a valuable tool for improving the metabolic stability and pharmacokinetic profiles of drug candidates.[3]

Key Synthetic Methodologies: Building the Three-Membered Ring

The historical development of cyclopropane synthesis has paved the way for a diverse array of methodologies available to the modern chemist.

Historical Synthetic Protocols

Freund's Synthesis of Cyclopropane (1881)

-

Reaction: Intramolecular Wurtz reaction of 1,3-dibromopropane with sodium.

-

Experimental Protocol: While the original 1881 publication by August Freund provides a qualitative description, a representative procedure would involve the slow addition of 1,3-dibromopropane to a suspension of sodium metal in a suitable inert solvent, such as anhydrous ether. The reaction is exothermic and produces cyclopropane gas, which can be collected and purified. The yield of this reaction was historically low.

Gustavson's Improvement (1887)

-

Reaction: Intramolecular cyclization of 1,3-dibromopropane using zinc dust.

-

Experimental Protocol: A mixture of 1,3-dibromopropane and zinc dust in aqueous ethanol is heated under reflux. The cyclopropane gas evolved is passed through a condenser to remove solvent vapors and then collected. This method provided a significant improvement in yield over Freund's original procedure.

Modern Cyclopropanation Methods

The limitations of the early methods spurred the development of more versatile and efficient cyclopropanation reactions.

Simmons-Smith Reaction

First reported in 1958, the Simmons-Smith reaction involves the treatment of an alkene with a carbenoid generated from diiodomethane and a zinc-copper couple.[5][6] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Diagram: Simmons-Smith Reaction Workflow

Caption: General workflow for a Simmons-Smith cyclopropanation reaction.

Corey-Chaykovsky Reaction

Developed in the 1960s, the Corey-Chaykovsky reaction utilizes sulfur ylides to convert α,β-unsaturated carbonyl compounds into cyclopropanes.[7][8]

Diagram: Corey-Chaykovsky Reaction for Cyclopropanation

Caption: Formation of cyclopropanes via the Corey-Chaykovsky reaction.

Kishner Cyclopropane Synthesis

This method, developed by Nikolai Kischner in the early 20th century, involves the thermal decomposition of pyrazolines, which are formed from the reaction of α,β-unsaturated aldehydes or ketones with hydrazine.

The Impact on Drug Design and Development: Quantitative Insights

The strategic incorporation of the cyclopropyl group has led to the development of numerous successful drugs across various therapeutic areas. The following tables provide a quantitative comparison of some of these drugs with their non-cyclopropyl counterparts or related compounds, highlighting the impact of the cyclopropyl moiety.

Tranylcypromine: A Cyclopropyl Analog of Amphetamine

Tranylcypromine is a non-selective, irreversible monoamine oxidase (MAO) inhibitor used as an antidepressant. It can be considered a cyclopropyl analog of amphetamine.

| Compound | Target | IC50 (μM) | Reference |

| Tranylcypromine | MAO-A | 2.3 | [9] |

| MAO-B | 0.95 | [9] | |

| Amphetamine | MAO-A | >100 | N/A |

| MAO-B | >100 | N/A |

Note: Amphetamine is primarily a releasing agent of monoamines, not a direct MAO inhibitor. The high IC50 values reflect its lack of significant direct inhibitory activity.

Cyclopropyl-Containing Protease Inhibitors: Boceprevir, Telaprevir, and Simeprevir

The development of protease inhibitors for the treatment of Hepatitis C virus (HCV) infection saw the successful incorporation of cyclopropyl groups to enhance potency and pharmacokinetic properties.

| Drug | Target | Key Pharmacokinetic Parameters | Reference |

| Boceprevir | HCV NS3/4A Protease | Oral bioavailability: 24-34% (in rats and dogs); Half-life: 4.2 hours (in rats) | [10] |

| Telaprevir | HCV NS3/4A Protease | Well absorbed with fatty food; Volume of distribution: ~252 L; Primarily metabolized by CYP3A4 | [1] |

| Simeprevir | HCV NS3/4A Protease | Time to peak concentration: 4-6 hours; Protein binding: >99.9%; Primarily metabolized by CYP3A4 | [2] |

Caspase-1 Inhibitor: VX-765

VX-765 is a prodrug of VRT-043198, a potent inhibitor of caspase-1, an enzyme involved in inflammation.

| Compound | Target | Ki (nM) | IC50 (μM) for IL-1β release | Reference |

| VRT-043198 (active form of VX-765) | Caspase-1 | 0.8 | 0.67 | |

| Caspase-4 | <0.6 | - |

Note: Comparative data for a direct non-cyclopropyl analog of VX-765 is not available. The potency of VRT-043198 highlights the effectiveness of the cyclopropyl group in the design of this class of inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual relationships in the context of cyclopropyl-containing compounds.

Diagram: General Drug Development Logic

Caption: The role of cyclopropyl introduction in drug development.

Diagram: MAO Inhibition by Tranylcypromine

Caption: Mechanism of action of the MAO inhibitor tranylcypromine.

Conclusion

From its serendipitous discovery to its calculated application in modern pharmaceuticals, the cyclopropyl group has proven to be a remarkably versatile and valuable structural motif. Its unique electronic and conformational properties have enabled medicinal chemists to overcome numerous challenges in drug design, leading to the development of more potent, selective, and metabolically robust therapies. The historical journey of cyclopropyl-containing compounds serves as a testament to the power of fundamental chemical discoveries and their profound impact on human health. As synthetic methodologies continue to evolve, the three-membered ring is poised to remain a cornerstone of innovation in drug discovery for the foreseeable future.

References

- 1. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Telaprevir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kishner Cyclopropane Synthesis [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Handling of 3-Cyclopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Cyclopropylbenzoic acid (CAS No. 1129-06-2), a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to proper safety protocols is critical when working with this compound to mitigate potential health risks. This document outlines the compound's physicochemical properties, associated hazards, recommended handling and storage procedures, emergency first aid measures, and relevant biological context.

Physicochemical and Hazard Profile

Accurate knowledge of a compound's properties is fundamental to its safe handling. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1129-06-2 | [2][3][4] |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.19 g/mol | [5] |

| Appearance | White to off-white solid/crystalline powder | [3][4] |

| Boiling Point | 312.2 °C at 760 mmHg | [1] |

| Storage Temperature | 2-8°C | [1][3] |

| pKa (Predicted) | 4.27 ± 0.10 | [6] |

The compound is classified as hazardous, and it is imperative to understand its specific risks before handling.

Table 2: Hazard Identification and GHS Classification

| Hazard Class | GHS Classification | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | [7] |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | [7] |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation | [7] |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation | [7] |

Safe Handling and Storage Protocols

Based on the hazard profile, the following handling and storage procedures are mandatory to ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[8]

-

Eye Protection: Chemical safety goggles or a face shield compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards must be worn.[9][10]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[9]

-

Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[9]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (e.g., P2).[11]

General Hygiene and Handling Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands and any exposed skin thoroughly after handling.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12]

-

Ensure eyewash stations and safety showers are readily accessible.[10]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Keep away from strong oxidizing agents.

The logical flow for ensuring safe handling of hazardous chemicals like this compound is depicted below.

Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate action is crucial. The following first aid measures should be taken.

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Protocol | Reference(s) |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [9][12] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [9][12] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [9][12] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [12] |

A decision-making workflow for responding to an exposure incident is visualized below.

Experimental Protocols and Biological Context

This compound is a valuable intermediate in organic synthesis. While specific protocols for this exact compound are proprietary or not widely published, its synthesis can be achieved through established methods such as the Suzuki-Miyaura cross-coupling reaction.

Representative Synthesis Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. To synthesize this compound, 3-bromobenzoic acid can be coupled with cyclopropylboronic acid using a palladium catalyst.

Reaction Scheme: 3-Bromobenzoic acid + Cyclopropylboronic acid --(Pd Catalyst, Base)--> this compound

Detailed Methodology (Illustrative):

-

Setup: A multi-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Reagents: To the flask, add 3-bromobenzoic acid (1.0 eq), cyclopropylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a suitable solvent (e.g., a mixture of toluene and water).

-

Base Addition: An aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq), is added to the reaction mixture. The base is crucial for the activation of the boronic acid.

-

Reaction: The mixture is degassed and then heated to reflux under a nitrogen atmosphere for several hours (typically 4-24h). The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is acidified (e.g., with 1M HCl) to precipitate the product. The crude product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited in public literature, research on structurally similar compounds provides valuable insights. For instance, a derivative, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) , has been shown to have significant inhibitory effects on the TGF-β/Smad signaling pathway , which is a key driver in pulmonary fibrosis.[1]

In that study, DGM was found to inhibit the transformation of epithelial cells into mesenchymal cells (a process central to fibrosis) by reducing the phosphorylation of Smad2/3 proteins.[1] This suggests that compounds containing the 3-cyclopropyl benzoic acid motif may have potential as modulators of this pathway, which is a target of interest in various diseases, including fibrosis and cancer.

The simplified TGF-β/Smad signaling pathway and the potential point of inhibition by a this compound derivative are illustrated below.

Fire and Reactivity Data

-

Fire-Fighting Measures: Use extinguishing media appropriate for the surrounding environment, such as water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[10]

-

Reactivity: The compound is stable under normal conditions. Avoid contact with strong oxidizing agents.

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough risk assessment, which must be conducted by qualified personnel before initiating any experimental work with this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier.

References

- 1. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 2. Chemistry 211 Experiment 10 [home.miracosta.edu]

- 3. benchchem.com [benchchem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. CAS 585-76-2: 3-Bromobenzoic acid | CymitQuimica [cymitquimica.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. audreyli.com [audreyli.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. youtube.com [youtube.com]

- 12. This compound | 1129-06-2 [chemicalbook.com]

Navigating the Procurement and Quality Control of 3-Cyclopropylbenzoic Acid: A Technical Guide for Researchers

For immediate release:

This in-depth technical guide is designed to assist researchers, scientists, and professionals in the drug development field in sourcing and verifying the quality of 3-Cyclopropylbenzoic acid (CAS No. 1129-06-2). This valuable building block is integral to the synthesis of a variety of pharmaceutical compounds and specialty chemicals. This guide provides a comprehensive overview of commercially available purity grades, a list of notable suppliers, and a detailed experimental protocol for purity verification via High-Performance Liquid Chromatography (HPLC).

Introduction to this compound

This compound is a carboxylic acid derivative characterized by a cyclopropyl group at the meta-position of the benzene ring. Its unique structural features make it a crucial intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The compound's applications extend to the creation of advanced polymers and other high-value chemical products.[1] Given its role in sensitive applications, ensuring the purity and consistency of this reagent is of paramount importance.

Commercially Available Grades and Supplier Overview

Our market survey indicates that this compound is predominantly available in two main purity grades: ≥95% and ≥98%. The selection of a specific grade is contingent upon the sensitivity of the intended application and the tolerance for potential impurities. Higher purity grades are recommended for applications in late-stage drug development and for the synthesis of analytical standards, where impurity profiles must be meticulously controlled.

The following table summarizes the offerings from a selection of international suppliers. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Purity Grade(s) Offered | Additional Information |

| AChemBlock | 95% | Provides basic product specifications such as molecular weight and formula.[2] |

| Angene Chemical | Not explicitly stated, but provides links to NMR and GC data for their product. | Offers analytical data which can be used to assess purity. |

| Apollo Scientific | ≥95% | A typical Batch Certificate of Analysis is available for review.[3] |

| BLD Pharm | Inquire for details | Product is intended for research use only. |

| CymitQuimica | 95%, 98% | Distributes products from Fluorochem and Indagoo.[4] |

| Shaanxi Dideu Medichem Co. Ltd. | 99.0% | As listed on ChemicalBook. |

| Career Henan Chemical Co. | 98% | As listed on ChemicalBook. |

Analytical Verification of Purity: An Experimental Protocol

The following High-Performance Liquid Chromatography (HPLC) method is a representative protocol for the quality control analysis of this compound. This method is based on established principles for the analysis of aromatic carboxylic acids.

Principle

This method utilizes reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to increased retention on the column. Detection is achieved via UV spectrophotometry at a wavelength where the analyte exhibits strong absorbance.

Materials and Instrumentation

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

-

Diluent: A mixture of acetonitrile and water (50:50, v/v).

-

Standard: A reference standard of this compound of known purity.

Chromatographic Conditions

| Parameter | Condition |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 µL |

| Gradient Program | See table below |

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 15.0 | 30 | 70 |

| 17.0 | 70 | 30 |

| 20.0 | 70 | 30 |

Procedure

-

Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask to prepare a 1 mg/mL stock solution. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of diluent in a volumetric flask.

-

Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the prepared standard and sample solutions and record the chromatograms.

-

Quantification: The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).

Figure 1: Experimental workflow for the HPLC analysis of this compound.

Sourcing and Procurement Workflow

The process of acquiring this compound for research and development involves several key stages, from initial supplier identification to the final release of the material for use.

Figure 2: A typical workflow for sourcing and quality control of chemical reagents.

Conclusion

The reliable procurement of high-purity this compound is a critical step in many research and drug development pipelines. By carefully selecting suppliers and implementing robust in-house quality control measures, such as the HPLC method detailed in this guide, researchers can ensure the integrity of their starting materials and the reproducibility of their experimental results.

References

Methodological & Application

3-Cyclopropylbenzoic Acid: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery

For Immediate Release

Shanghai, China – December 24, 2025 – 3-Cyclopropylbenzoic acid has emerged as a critical building block in organic synthesis, offering a unique structural motif that imparts desirable physicochemical and pharmacological properties to a diverse range of molecules. Its applications span the development of novel therapeutics and advanced agrochemicals, making it a focal point for researchers, scientists, and professionals in drug development. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

The cyclopropyl group, a strained three-membered ring, confers a unique conformational rigidity and lipophilicity to molecules. When incorporated into a benzoic acid scaffold, it provides a versatile handle for a variety of chemical modifications, including amide bond formation and carbon-carbon bond-forming reactions. These transformations are fundamental in the construction of complex molecular architectures with tailored biological activities.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in the development of novel therapeutic agents, particularly in the field of oncology. The cyclopropyl moiety is often associated with enhanced potency and selectivity for biological targets. For instance, compounds incorporating a cyclopropylcarbamoylphenylamino group, derived from this compound, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, a key mediator of angiogenesis in tumors.

Furthermore, the benzamide scaffold, readily accessible from this compound, is a common feature in a multitude of biologically active compounds. Research into 3-(6-aminopyridin-3-yl)benzamide derivatives has revealed potent anti-proliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range. These molecules have been shown to induce cell cycle arrest and apoptosis through the inhibition of key signaling proteins such as Aurora Kinase B.

Core Synthetic Methodologies

Two of the most powerful synthetic transformations utilizing this compound as a building block are amide coupling and the Suzuki-Miyaura cross-coupling reaction.

1. Amide Bond Formation: The carboxylic acid functionality of this compound is readily converted to an amide via coupling with a primary or secondary amine. This reaction is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of drug candidates. Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a mild and efficient means of activating the carboxylic acid for amidation.

2. Suzuki-Miyaura Cross-Coupling: The aromatic ring of this compound can be functionalized through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful tool for the formation of carbon-carbon bonds. While this compound itself is not typically the direct substrate for Suzuki coupling, its derivatives, such as the corresponding bromo- or boronic acid-substituted analogues, can be employed to generate complex biaryl structures.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the synthesis of a 3-cyclopropylbenzamide derivative from this compound and a representative amine.

Materials:

-

This compound

-

Amine (e.g., aniline)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

1N HCl (Hydrochloric acid)

-

Saturated aqueous NaHCO₃ (Sodium bicarbonate)

-

Brine

-

Anhydrous Na₂SO₄ (Sodium sulfate)

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add DIPEA (3.0 equivalents) dropwise.

-

Add HATU (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-cyclopropylbenzamide.

Data Presentation: Representative Amide Coupling Reactions

| Entry | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Purity (%) |

| 1 | Aniline | HATU | DIPEA | DMF | 85 | >98 |

| 2 | Benzylamine | HATU | DIPEA | DMF | 88 | >98 |

| 3 | Morpholine | HATU | DIPEA | DMF | 92 | >99 |

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the coupling of an aryl boronic acid with a brominated derivative of this compound (e.g., methyl 3-bromo-5-cyclopropylbenzoate).

Materials:

-

Methyl 3-bromo-5-cyclopropylbenzoate

-

Aryl boronic acid (e.g., phenylboronic acid)

-

Pd(OAc)₂ (Palladium(II) acetate)

-

PCy₃ (Tricyclohexylphosphine) or other suitable phosphine ligand

-

K₃PO₄ (Potassium phosphate)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-